molecular formula C14H20N6O2S B2786121 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049386-92-6

1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2786121
CAS RN: 1049386-92-6
M. Wt: 336.41
InChI Key: YFPNSWBPXJTHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways. For example, it has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to exhibit antihypertensive activity by inhibiting the angiotensin-converting enzyme. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity, making it a promising candidate for further studies. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine. One of the future directions is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Furthermore, it would be interesting to explore its potential applications in other diseases such as diabetes and neurodegenerative disorders. Finally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. Further studies are needed to optimize its therapeutic potential and evaluate its safety and efficacy. The development of novel analogs could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine involves the reaction of piperazine with p-tolyl hydrazine and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1-(methylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and inflammation. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to exhibit antihypertensive activity by inhibiting the angiotensin-converting enzyme. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-12-3-5-13(6-4-12)20-14(15-16-17-20)11-18-7-9-19(10-8-18)23(2,21)22/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPNSWBPXJTHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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